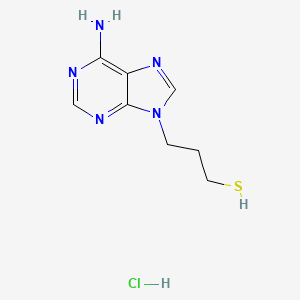
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is a chemical compound with a unique structure that combines a purine base with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride typically involves the reaction of a purine derivative with a thiol-containing compound. One common method involves the use of 1-bromo-3-diazo-propan-2-one as a starting material, which is reacted with a purine derivative under specific conditions . The reaction is carried out at elevated temperatures, often around 100°C, and requires vigorous stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of amino-substituted derivatives .
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acids due to its purine base structure.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function. This can lead to antiviral effects by inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Amino-9H-purin-9-yl)acetone
- 1-(6-Amino-9H-purin-9-yl)-2-propanone
- 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl N
Uniqueness
3-(6-amino-9H-purin-9-yl)propane-1-thiol hydrochloride is unique due to the presence of both a purine base and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H12ClN5S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)propane-1-thiol;hydrochloride |
InChI |
InChI=1S/C8H11N5S.ClH/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14;/h4-5,14H,1-3H2,(H2,9,10,11);1H |
InChI Key |
AKLMDIBQBGRDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















